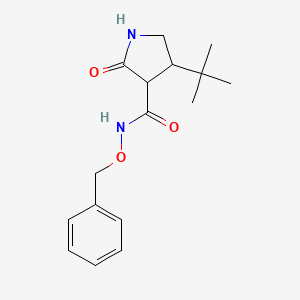

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide, also known as Boc-4-O-Bn-Proline, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Fluorinated heterocycles, including those with directly connected fluorine atoms, have gained prominence due to their role in marketed drugs. Approximately 20% of anticancer and antibiotic drugs contain fluorine atoms . Research has shown that certain fluorinated heterocycles, including benzyloxy-tert-butyl-pyrrolidine-3-carboxamide, exhibit promising anticancer activity. These compounds can serve as lead structures for drug design, with activities comparable to or even surpassing reference drugs. Importantly, they often demonstrate reduced cytotoxicity in non-cancerous cell lines, enhancing their safety profile .

Antimicrobial Properties

The same fluorinated heterocycles also exhibit antimicrobial activity. Researchers have investigated their in vitro and in vivo effects against various pathogens. Benzyloxy-tert-butyl-pyrrolidine-3-carboxamide, with its unique fluorine substitution pattern, may contribute to novel antimicrobial agents. Understanding the structure-activity relationship (SAR) of these compounds—especially the impact of different electron-donating or electron-withdrawing substituents—can guide further drug development .

Antitubercular Potential

In a related context, benzyloxy-tert-butyl-pyrrolidine-3-carboxamide derivatives have been synthesized and evaluated for their ability to inhibit Mycobacterium tuberculosis (the causative agent of tuberculosis). Some of these compounds demonstrated minimal inhibitory concentrations (MICs) similar to the first-line drug isoniazid . This suggests their potential as antitubercular agents.

Chalcone Derivatives

Chalcones are versatile compounds with applications in pharmaceutical and medicinal chemistry. Benzyloxy-tert-butyl-pyrrolidine-3-carboxamide derivatives may fall into this category, given their structural features. Further exploration of their chalcone-like properties could reveal additional therapeutic applications .

Chemical Biology and Enzyme Inhibition

Understanding the interactions between benzyloxy-tert-butyl-pyrrolidine-3-carboxamide and biological macromolecules (such as enzymes) can provide insights into its mechanism of action. Investigating its potential as an enzyme inhibitor could lead to novel therapeutic strategies.

Abbas, A. A., Farghaly, T. A., & Dawood, K. M. (2024). Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. RSC Advances, 14, 19752-19779. Link Synthesis and Antimycobacterial Evaluation of N-(4-(Benzyloxy)benzyl)-4-aminoquinolines. Molecules, 27(8), 2556. Link Chalcones derivatives has wide applications in Pharmaceutical and medicinal chemistry. Academia.edu. Link

Wirkmechanismus

Target of Action

Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to target leukotriene a-4 hydrolase . This enzyme plays a crucial role in the production of leukotrienes, which are lipid mediators involved in inflammatory and allergic responses .

Mode of Action

This could potentially alter cellular processes and responses .

Biochemical Pathways

Based on the potential target, it could be involved in the leukotriene biosynthesis pathway . Changes in this pathway could have downstream effects on inflammatory and allergic responses.

Pharmacokinetics

Similar compounds such as n-[4-(benzyloxy)phenyl]glycinamide have been found to have unknown absorption, distribution, metabolism, and excretion properties . These properties significantly impact the bioavailability of the compound, determining its effectiveness in reaching and interacting with its target.

Result of Action

Based on its potential target, it could potentially modulate inflammatory and allergic responses by altering leukotriene production .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of N-(benzyloxy)-4-tert-butyl-2-oxopyrrolidine-3-carboxamide. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interaction with its target . .

Eigenschaften

IUPAC Name |

4-tert-butyl-2-oxo-N-phenylmethoxypyrrolidine-3-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)12-9-17-14(19)13(12)15(20)18-21-10-11-7-5-4-6-8-11/h4-8,12-13H,9-10H2,1-3H3,(H,17,19)(H,18,20) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUBCYKZXTMWPOO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1CNC(=O)C1C(=O)NOCC2=CC=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((8-ethyl-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B2405002.png)

![N-(2,5-dimethylphenyl)-2-(3-(4-methoxybenzyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)acetamide](/img/structure/B2405004.png)

![(3E)-1-benzyl-3-{[(3-chloro-4-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2405005.png)

![(E)-N-Cyclopropyl-4-(dimethylamino)-N-(imidazo[1,2-a]pyridin-2-ylmethyl)but-2-enamide](/img/structure/B2405010.png)

![N-(3-fluorophenyl)-1-(3-methoxypropyl)-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2405017.png)

![3-[1-[(E)-3-(2-Chloropyridin-4-yl)prop-2-enoyl]piperidin-3-yl]-2,2-dimethylpropanamide](/img/structure/B2405018.png)

![N-(6-fluorobenzo[d]thiazol-2-yl)-5-nitro-N-(pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2405022.png)